N-Cyclohexyl Butylone

Catalog No.
S11223156
CAS No.
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexyl Butylone

Product Name

N-Cyclohexyl Butylone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15/h8-10,13-14,18H,2-7,11H2,1H3

InChI Key

JUIRPSMGWVYMJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3

N-Cyclohexyl Butylone is a synthetic compound classified as a novel stimulant and substituted cathinone. It is structurally related to cathinone, a naturally occurring alkaloid found in the Khat plant (Catha edulis). The chemical formula for N-Cyclohexyl Butylone is C17H23NO3C_{17}H_{23}NO_3, and it is known for its psychoactive effects that are similar to those of amphetamines. This compound has been associated with various adverse events, including fatalities, highlighting its potential risks when used recreationally .

N-Cyclohexyl Butylone appears as a white crystalline powder or beige powder and is often sold in various forms, sometimes mixed with other substances. Its structural modifications compared to traditional cathinones make it a subject of interest in pharmacological and toxicological research .

The chemical reactivity of N-Cyclohexyl Butylone primarily involves its interactions with monoamine neurotransmitter systems. As a substituted cathinone, it can undergo typical reactions associated with β-keto compounds, including:

  • Reductive amination: This reaction can lead to the formation of various derivatives by modifying the amine group.
  • Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids or amines.
  • Oxidation: The presence of alcohol or amine groups may allow for oxidation reactions, potentially yielding more reactive intermediates.

These reactions are significant for understanding the compound's behavior in biological systems and its degradation pathways in forensic contexts .

N-Cyclohexyl Butylone exhibits stimulant properties primarily through its action on monoamine transporters. It is believed to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants and contributes to its psychoactive effects, which may include euphoria, increased energy, and heightened alertness .

Research indicates that synthetic cathinones like N-Cyclohexyl Butylone can also lead to adverse effects such as anxiety, paranoia, and cardiovascular complications. The long-term neurotoxic effects on monoamine neurons remain a critical area of study due to the potential for severe health implications .

  • Formation of the ketone: Starting with a suitable aromatic ketone.
  • Cyclization: Introducing cyclohexyl groups through alkylation reactions.
  • Amine formation: Reductive amination with an appropriate amine source.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

  • Research: As an analytical reference standard in toxicology and pharmacology studies.
  • Forensic science: To identify and analyze substances found in drug-related incidents.

Due to its psychoactive properties, it has been misused recreationally, leading to public health concerns and regulatory scrutiny .

Studies on N-Cyclohexyl Butylone's interactions focus on its pharmacodynamics and pharmacokinetics. It interacts predominantly with monoamine transporters:

  • Dopamine Transporter: Inhibition leads to increased dopamine levels.
  • Serotonin Transporter: Similar inhibition results in elevated serotonin levels.
  • Norepinephrine Transporter: Its action here also contributes to the stimulant effects.

These interactions have been characterized using various in vitro assays that measure neurotransmitter uptake inhibition and release stimulation .

N-Cyclohexyl Butylone shares structural similarities with several other substituted cathinones. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-Cyclohexyl MethyloneSimilar backbone with methyl substitutionMilder psychoactive effects
ButyloneBasic structure similar but lacks cyclohexyl groupMore widely studied; Schedule I substance
3,4-Methylenedioxymethamphetamine (MDMA)Contains methylenedioxy groupKnown entactogen; different psychoactive profile
N-Methylcathinone (Mephedrone)Methyl group instead of cyclohexylPopular recreational use; Schedule I

The uniqueness of N-Cyclohexyl Butylone lies in its specific cyclohexyl modification, which may influence its pharmacological profile and toxicity compared to similar compounds .

Synthetic cathinones, classified as β-keto amphetamines, first gained prominence in the late 2000s as legal alternatives to controlled stimulants like methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA). Their core structure—a phenethylamine backbone with a ketone group at the β-carbon—confers both stimulant properties and structural flexibility, enabling clandestine chemists to introduce modifications that evade regulatory frameworks. The β-keto moiety distinguishes these compounds from traditional amphetamines, influencing their redox reactivity and interactions with monoamine transporters.

The rise of β-keto amphetamines coincided with the proliferation of online drug markets, where vendors marketed them as "bath salts," "plant food," or "research chemicals". By 2019, over 150 synthetic cathinones had been identified globally, comprising nearly 25% of all NPS reported to the United Nations Office on Drugs and Crime. This rapid diversification stems from minor structural changes, such as halogenation, alkylation, or aromatic ring substitutions, which alter pharmacological activity without significantly affecting marketability.

Structural FeatureTraditional Amphetaminesβ-Keto Amphetamines
β-Carbon Functional Group-CH2- (alkane)-CO- (ketone)
Redox ReactivityLowHigh (pH-dependent)
Monoamine Transporter AffinityDopamine > SerotoninSerotonin ≈ Dopamine

Structural Evolution from Butylone to N-Alkylated Derivatives

Butylone (βk-MBDB), a methylenedioxy-substituted cathinone, served as a template for subsequent N-alkylated derivatives. First synthesized in 1967 but popularized as a designer drug in 2005, butylone’s structure features a tertiary amine with a methyl group and a butyl side chain. Its pharmacological effects arise from dual mechanisms: monoamine reuptake inhibition and transporter-mediated release, akin to MDMA.

The transition to N-cyclohexyl butylone involved replacing the methyl group on the amine nitrogen with a cyclohexyl ring, a modification that increases lipophilicity and alters metabolic pathways. This structural shift exemplifies the "alkylation strategy" employed to create analogues that bypass analog-specific legislation. The cyclohexyl group introduces steric hindrance, potentially reducing enzymatic degradation and prolonging psychoactive effects.

Synthetic Pathway for N-Cyclohexyl Butylone

  • Starting Material: 3,4-Methylenedioxybutyrophenone
  • Bromination: React with bromine in dichloromethane to yield 3′,4′-methylenedioxy-2-bromobutyrophenone.
  • Amination: Treat with cyclohexylamine in aqueous methylamine, followed by acid-base extraction to isolate the free base.
  • Crystallization: Purify via recrystallization from ether-HCl solution.

Mass spectrometry studies reveal that N-alkylation shifts fragmentation patterns, complicating detection. For instance, N-cyclohexyl butylone’s protonated molecular ion ([M+H]+ m/z 290.1751) undergoes neutral loss of the cyclohexylamine moiety (C6H11N), producing a dominant fragment at m/z 149.0234 (C8H5O3+). This contrasts with butylone, which primarily loses water (H2O) and methylamine.

Key Fragmentation Pathways:  - N-Cyclohexyl Butylone → [M+H]+ → Loss of C6H11N → C8H5O3+ (m/z 149.0234)  - Butylone → [M+H]+ → Loss of H2O and CH3NH2 → C10H9O3+ (m/z 177.0553)  

N-Cyclohexyl Substitution Strategies in Cathinone Design

The introduction of cyclohexyl groups into cathinone derivatives represents a deliberate effort to modulate physicochemical properties and receptor interactions. N-Cyclohexyl butylone is synthesized via nucleophilic substitution reactions, where a brominated or chlorinated precursor reacts with cyclohexylamine under controlled conditions [3] [4]. For example, the synthesis of butylone derivatives typically begins with 3,4-methylenedioxybutyrophenone, which undergoes α-bromination followed by amine substitution [3]. Replacing traditional methyl or ethyl amines with cyclohexylamine introduces significant steric bulk, altering the compound’s lipophilicity and binding kinetics [5].

Cyclohexyl substitution enhances metabolic stability compared to linear alkyl chains due to reduced susceptibility to oxidative degradation pathways. This is evidenced by the detection of N-cyclohexyl pentylone in forensic samples, which persists longer in biological matrices than its linear analogs [4]. The cyclohexyl group’s chair conformation further contributes to unique stereoelectronic effects, potentially influencing dopamine transporter (DAT) affinity and selectivity [5].

Table 1: Key physicochemical properties of N-cyclohexyl butylone compared to butylone

PropertyN-Cyclohexyl ButyloneButylone
Molecular formulaC₁₇H₂₃NO₃C₁₂H₁₅NO₃
Molecular weight (g/mol)289.4221.3
cLogP3.2*2.1*
*Estimated via computational methods

Comparative Analysis of Cyclohexyl vs. Linear Alkyl Side Chains

The cyclohexyl moiety’s impact on pharmacological activity becomes apparent when comparing N-cyclohexyl butylone to linear N-alkyl cathinones. Linear alkyl chains, such as methyl or ethyl groups, prioritize conformational flexibility, enabling easier interaction with monoamine transporters. In contrast, the rigid cyclohexyl group imposes steric constraints that reduce DAT reuptake inhibition potency but enhance selectivity for norepinephrine transporters (NET) [5]. For instance, α-PVP analogs with linear alkyl chains exhibit DAT inhibition IC₅₀ values as low as 8.3 nM, whereas bulkier N-substituents like cyclohexyl increase IC₅₀ to 17.1–92.3 nM [5].

The cyclohexyl group’s lipophilicity (cLogP ≈ 3.2) also improves blood-brain barrier penetration compared to shorter alkyl chains (cLogP ≈ 2.1 for butylone) [1] [5]. However, this increased lipophilicity may compromise aqueous solubility, necessitating formulation adjustments for analytical reference standards [2].

Table 2: Steric and electronic effects of N-substituents in cathinones

N-SubstituentSteric Volume (ų)DAT IC₅₀ (nM)NET IC₅₀ (nM)
Methyl23.79367
Cyclohexyl94.21,2321,031
n-Propyl54.817.526

Synthetic Precursors and Reaction Optimization Challenges

The synthesis of N-cyclohexyl butylone requires carefully optimized reaction conditions to address challenges associated with cyclohexylamine’s nucleophilicity and steric hindrance. Key precursors include 3′,4′-methylenedioxy-2-bromobutyrophenone, which reacts with cyclohexylamine in dichloromethane or ethanol under reflux [3] [4]. Stoichiometric excess of cyclohexylamine (2.5–3.0 equivalents) is often necessary to drive the reaction to completion, as the bulky amine exhibits reduced reactivity compared to methylamine [4].

Purification presents additional hurdles due to the compound’s propensity to form stable hydrochloride salts. Recrystallization from ethanol/water mixtures yields pure N-cyclohexyl butylone hydrochloride, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) [2] [4]. Side reactions, such as over-alkylation or keto-enol tautomerization, are mitigated by maintaining reaction temperatures below 50°C and using anhydrous conditions [3].

Table 3: Reaction optimization parameters for N-cyclohexyl butylone synthesis

ParameterOptimal ConditionEffect of Deviation
Temperature40–45°C>50°C: Side product formation
SolventDichloromethanePolar solvents slow reaction rate
Cyclohexylamine eq2.8<2.5: Incomplete substitution
Reaction time18–24 hours<12h: Low yield

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.16779360 g/mol

Monoisotopic Mass

289.16779360 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-08

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